N-(Diphenylmethylene)-4-fluoropyridin-2-amine
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Overview
Description
N-(Diphenylmethylene)-4-fluoropyridin-2-amine, also known as 4-F-DPMA, is an organic compound composed of two aromatic rings, a fluorine atom, and an amine group. It is a colorless liquid with a mild odor, and is soluble in water. 4-F-DPMA has been widely studied due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Metallation and Synthesis of Heteroaromatic Compounds
Research demonstrates the utility of N-(Diphenylmethylene)-4-fluoropyridin-2-amine in the metallation of π-deficient heteroaromatic compounds, showcasing its role in the selective synthesis of substituted pyridines. The study of 3-fluoropyridine metallation regioselectivity, for instance, highlights its application in directing protophilic attack by strong bases to specific positions on the heterocycle, thus enabling the synthesis of various disubstituted pyridines under controlled conditions (F. Marsais & G. Quéguiner, 1983).
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes (AOPs) target the degradation of nitrogen-containing compounds, with research focusing on aromatic amines, dyes, and pesticides. The effectiveness of AOPs in mineralizing these compounds suggests potential applications in improving water treatment technologies. This includes the degradation of various amine- and azo-based compounds, highlighting the role of ozone and Fenton processes in efficiently reducing these hazardous substances (Akash P. Bhat & P. Gogate, 2021).
Photophysical Properties and Sensing Applications
Studies on the photophysical properties of related nitrogen-containing compounds, like BODIPY derivatives, underscore the utility of these molecules in medical diagnostics and treatment. The design and functionalization of BODIPY for drug carrier modification and real-time imaging applications illustrate the broader impact of understanding nitrogen-containing compounds in creating more effective therapeutic and diagnostic tools (Y. Marfin et al., 2017).
Environmental Remediation and Sorbent Development
Research on amine-functionalized sorbents for PFAS removal provides insight into the application of nitrogen-containing frameworks in environmental remediation. The development of these sorbents, which rely on electrostatic and hydrophobic interactions for pollutant removal, highlights the role of chemical functionalization in addressing persistent environmental contaminants (M. Ateia et al., 2019).
properties
IUPAC Name |
N-(4-fluoropyridin-2-yl)-1,1-diphenylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-16-11-12-20-17(13-16)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDMDXSAYEECR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=CC(=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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